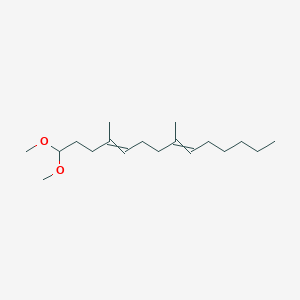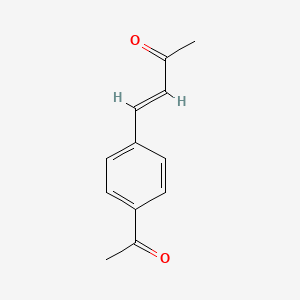
(3E)-4-(4-Acetylphenyl)-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-(4-Acetylphenyl)-3-buten-2-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(4-Acetylphenyl)-3-buten-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between acetophenone and 4-acetylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-4-(4-Acetylphenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation, nitration, and sulfonation reactions are performed using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include epoxides, carboxylic acids, saturated ketones, alcohols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-4-(4-Acetylphenyl)-3-buten-2-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3E)-4-(4-Acetylphenyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in inflammation and cancer cell proliferation. It may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.
Flavonoids: A class of compounds with similar structural features and biological activities.
Isoxazoles: Heterocyclic compounds derived from chalcones with various biological activities.
Uniqueness
(3E)-4-(4-Acetylphenyl)-3-buten-2-one is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
115665-94-6 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(E)-4-(4-acetylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3/b4-3+ |
InChI-Schlüssel |
XCFFGUOWJMOOEM-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C(=O)C |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


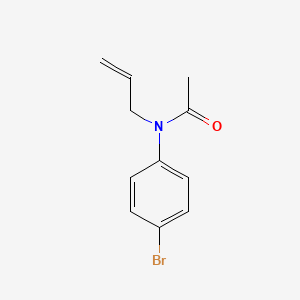
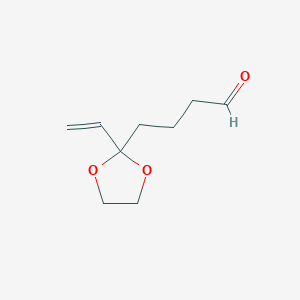
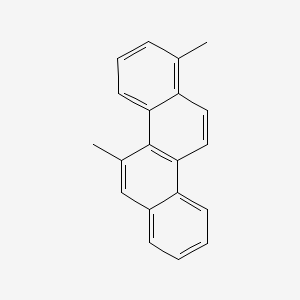

![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)
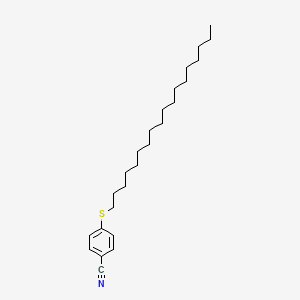
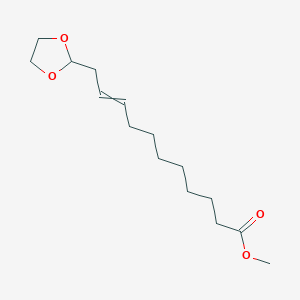


![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
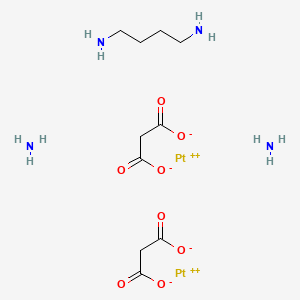
![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
